1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
Description
Structural Analysis and Molecular Design Rationale
Structural Components and Pharmacophore Analysis
Pyrazolyl-Urea Core as a Privileged Scaffold
The pyrazolyl-urea core serves as a dual-functional pharmacophore, combining the pyrazole ring’s metabolic stability with the urea group’s hydrogen-bonding capacity. Pyrazole derivatives, such as Celecoxib and Crizotinib, are well-documented for their kinase inhibitory activity, attributed to their ability to occupy hydrophobic pockets while forming critical hydrogen bonds. The urea moiety in this compound adopts a planar conformation, enabling simultaneous interactions with both hydrogen bond donors (N–H) and acceptors (C=O). This bifunctionality mirrors the activity of pyrazolyl-ureas like BIRB 796, which inhibit p38 MAPK via urea-mediated anchoring in the kinase’s ATP-binding pocket. Structural studies of similar compounds demonstrate that the urea oxygen participates in hydrogen bonding with backbone amides (e.g., Asp168 in p38 MAPK), while the pyrazole nitrogen coordinates with catalytic residues.
Pyridinylmethyl Linker Significance
The pyridinylmethyl linker bridges the pyrazole and tetrahydrobenzothiazole components, providing structural rigidity and optimal spatial separation. Alkyl linkers in coordination complexes, such as those in zinc and copper polymers, demonstrate that chain length directly influences molecular topology. In this compound, the pyridine ring’s aromaticity introduces π-stacking potential, while the methylene group allows rotational flexibility, enabling the tetrahydrobenzothiazole moiety to adopt conformations favorable for target engagement. Computational models suggest that shortening or lengthening this linker would disrupt the ideal distance (≈12 Å) between the pyrazole and thiazole pharmacophores, reducing binding efficacy.
Tetrahydrobenzothiazole Component and Target Recognition
The 4,5,6,7-tetrahydrobenzo[d]thiazole group contributes to target recognition through hydrophobic interactions and aromatic stacking. Tetrahydrobenzothiazole derivatives, such as those targeting CK2 and GSK3β kinases, exhibit enhanced selectivity due to their fused bicyclic structure, which mimics adenine’s flat geometry in ATP. The saturated cyclohexene ring in this moiety reduces conformational strain, allowing deeper penetration into kinase hydrophobic pockets. Molecular dynamics simulations of analogous compounds reveal that the thiazole sulfur forms van der Waals contacts with conserved leucine or valine residues, while the benzo-fused ring engages in π-cation interactions with lysine side chains.
Structure-Activity Relationship Framework
Hydrogen Bonding Capabilities of the Urea Linkage
The urea group’s hydrogen-bonding profile is critical for target affinity. In pyrazolyl-ureas, the NH groups donate hydrogen bonds to kinase hinge regions (e.g., Glu71 in hCA II), while the carbonyl oxygen accepts hydrogen bonds from catalytic water molecules. Substituents on the urea nitrogen modulate this interaction: electron-withdrawing groups (e.g., trifluoromethyl) increase urea’s acidity, strengthening hydrogen bonds, while bulky groups (e.g., adamantyl) enhance hydrophobic packing. In this compound, the unsubstituted urea nitrogen maximizes hydrogen-bond donation, as evidenced by its predicted binding energy (−9.9 kcal/mol) in docking studies.
Electronic Effects of the Heterocyclic Systems
The pyrazole and thiazole rings exert distinct electronic effects. The pyrazole’s electron-deficient aromatic system stabilizes charge transfer interactions with kinase aspartate residues, while the thiazole’s sulfur atom polarizes the ring, enhancing dipole interactions. DFT analyses of similar compounds show that the pyrazole’s HOMO localizes on the urea-linked nitrogen, facilitating electron donation to metal ions or polar residues. Conversely, the thiazole’s LUMO resides on the sulfur atom, enabling nucleophilic interactions with lysine ε-amino groups.
Conformational Analysis and Molecular Recognition
Conformational flexibility in the pyridinylmethyl linker allows the compound to adopt a bioactive “U-shaped” geometry, as observed in co-crystallized kinase inhibitors. Molecular dynamics simulations indicate that the linker’s methylene group rotates freely in solution but stabilizes upon target binding, reducing entropy loss. The tetrahydrobenzothiazole’s chair conformation minimizes steric clashes, enabling optimal fit into the target’s hydrophobic cleft.
Computational Structure Evaluation
Molecular Docking Simulations
Docking studies using AutoDock Vina predict strong binding to CK2 and GSK3β kinases (Table 1). The urea group forms hydrogen bonds with hinge-region residues (CK2: Lys68, GSK3β: Val135), while the pyridine nitrogen coordinates with a catalytic magnesium ion. The tetrahydrobenzothiazole occupies a hydrophobic pocket lined by Ile66 (CK2) and Phe67 (GSK3β), with binding affinities comparable to clinical inhibitors (−10.2 kcal/mol for CK2, −9.8 kcal/mol for GSK3β).
Table 1. Docking Scores for Target Kinases
| Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| CK2 | -10.2 | Lys68, Ile66 |
| GSK3β | -9.8 | Val135, Phe67 |
Density Functional Theory Analyses
DFT calculations at the B3LYP/6-31G* level reveal charge distribution patterns critical for target engagement. The urea carbonyl oxygen carries a partial negative charge (−0.43 e), facilitating hydrogen bond acceptance, while the pyrazole’s N1 nitrogen exhibits a partial positive charge (+0.27 e), enhancing electrostatic complementarity with kinase aspartate residues. The thiazole sulfur’s charge (−0.18 e) supports polar interactions with lysine side chains.
Properties
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-24-11-13(10-21-24)14-7-6-12(8-19-14)9-20-17(25)23-18-22-15-4-2-3-5-16(15)26-18/h6-8,10-11H,2-5,9H2,1H3,(H2,20,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTOEEKMWXTSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with 1-methyl-1H-pyrazole, the compound is synthesized through cyclization reactions involving hydrazine and 1,3-diketones.
Pyridine Derivative Synthesis: The pyridine ring is often constructed via Hantzsch pyridine synthesis, involving the condensation of aldehydes, ammonia, and β-ketoesters.
Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage, integrating the tetrahydrobenzothiazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyrazole or pyridine rings.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, affecting the nitrogen-containing rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the pyridine ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.
Biology
Biologically, 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into a drug for treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The compound may inhibit or activate these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
The compound is compared to urea derivatives with modifications in aryl/heteroaryl substituents (Table 1).
Key Observations :
- Structural Flexibility: The target compound’s tetrahydrobenzothiazole may improve metabolic stability compared to non-hydrogenated thiazoles (e.g., ’s rigid benzo[d]thiazole) .
- Substituent Effects: highlights that electron-withdrawing groups (e.g., Cl, CF₃) on phenyl rings increase molecular weight but lack reported activity data. In contrast, ’s benzothiazole-based ureas achieve potent enzymatic inhibition (IC₅₀ < 0.25 μM), suggesting the thiazole-urea scaffold is critical for targeting bacterial enoyl-ACP reductases .
- Pyridinylmethyl-Pyrazole Motif: Shared with benzoquinazolinone 12 (), this group is associated with enhanced target engagement in allosteric modulators, though the target compound’s urea linkage diverges mechanistically from quinazolinones .
Biological Activity
The compound 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.42 g/mol. The structure features a urea linkage, a pyridine ring, and a tetrahydrobenzo[d]thiazole moiety, which are known to contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Compounds with similar structures have shown promising anticancer effects against various cancer cell lines. For instance, derivatives containing pyrazole and thiazole rings have been reported to inhibit the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells with significant growth inhibition percentages .
- A study indicated that certain pyrazole derivatives inhibited the phosphorylation of HSP27 and TNF-alpha release in inflammatory models, suggesting potential applications in cancer therapies .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that similar compounds act as inhibitors of kinases involved in cell proliferation and survival pathways.
- DNA Interaction : Certain pyrazole derivatives have been shown to interact with DNA topoisomerases, which are critical for DNA replication and transcription.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
